molecular formula C28H32N2O2 B2388226 4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE CAS No. 57844-41-4

4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE

Cat. No.: B2388226
CAS No.: 57844-41-4
M. Wt: 428.576
InChI Key: BHFXPRVOVPIQGF-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE is a synthetic compound that belongs to the class of benzamides. It has gained attention in recent years due to its potential therapeutic and environmental applications. The compound is characterized by its complex molecular structure, which includes multiple tert-butyl groups and benzamide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with an amine derivative under controlled conditions. The reaction is often catalyzed by agents such as aluminum chloride (AlCl3) in a Friedel-Crafts acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in various biological assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylphenylacetylene: Another compound with a tert-butyl group, used in organic synthesis.

    4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with similar structural features.

    N-(4-(tert-butylamino)phenyl)acetamide: A related amide compound used in medicinal chemistry.

Uniqueness

4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE stands out due to its multiple tert-butyl groups and benzamide functionalities, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-27(2,3)21-11-7-19(8-12-21)25(31)29-23-15-17-24(18-16-23)30-26(32)20-9-13-22(14-10-20)28(4,5)6/h7-18H,1-6H3,(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFXPRVOVPIQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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